Product packaging for Tin-118(Cat. No.:CAS No. 14914-65-9)

Tin-118

Cat. No.: B082978
CAS No.: 14914-65-9
M. Wt: 117.901607 g/mol
InChI Key: ATJFFYVFTNAWJD-BJUDXGSMSA-N
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Description

Tin-118 Metal Isotope (118Sn) is a stable, non-radioactive isotope of tin with a natural abundance of 24.22% . This isotope is crucial for research in geology and materials science, where it serves as a tracer for magmatic differentiation, redox state of the mantle, and other processes like volatilization and metal-silicate differentiation . This compound is supplied as a gray, silvery-white metal that is malleable and ductile, with a melting point of 231.93 °C and a boiling point of 2602 °C . It is available in various forms including rod, pellets, pieces, granules, and sputtering targets for thin-film applications, as well as ultra-high purity and nanoparticle forms . As a stable isotope, this compound is used in the production of Sn/SnO2 composite nanomaterials for applications in lithium-ion batteries, gas sensors, and catalysis . It is also employed in biological and biomedical labeling and as a target material . This product is intended for research use only and is not meant for diagnostic or therapeutic applications or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula Sn B082978 Tin-118 CAS No. 14914-65-9

Properties

IUPAC Name

tin-118
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/Sn/i1-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATJFFYVFTNAWJD-BJUDXGSMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Sn]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[118Sn]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

Sn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70893507
Record name Tin-118
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70893507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

117.901607 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14914-65-9, 13981-59-4
Record name Tin, isotope of mass 118
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014914659
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tin-118
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70893507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Nuclear Structure and Dynamics of Tin 118

Theoretical Frameworks for Describing Tin-118 Nuclear Structure

The intricate structure of the ¹¹⁸Sn nucleus is explored through various theoretical models that approximate the complex many-body problem of interacting nucleons. These frameworks provide insights into its shape, energy levels, and other nuclear properties.

Mean Field Approaches: Hartree-Fock and Hartree-Fock-Bogoliubov Calculations

Mean-field approaches, such as the Hartree-Fock (HF) and Hartree-Fock-Bogoliubov (HFB) methods, are fundamental to understanding the structure of nuclei like ¹¹⁸Sn. ekb.egaps.org These models treat each nucleon as moving in an average potential, or mean field, generated by all other nucleons. This simplifies the many-body problem into a more manageable set of single-particle equations.

The HFB theory extends the HF approximation by incorporating pairing correlations, which are crucial for describing the properties of open-shell nuclei. ekb.egaps.org In the context of ¹¹⁸Sn, HFB calculations are used to determine ground-state properties like binding energies, nuclear radii, and shape deformations. researchgate.nettennessee.edu These calculations often employ effective nucleon-nucleon interactions to model the forces between nucleons within the nucleus. ekb.egaps.org Relativistic Hartree-Fock-Bogoliubov (RHFB) theory, which incorporates relativistic effects, has also been applied to the study of tin isotopes, offering a more complete description of both the mean field and pairing effects. arxiv.org

Skyrme Density Dependent Effective Nucleon-Nucleon Interaction Models

Skyrme interaction models are a widely used class of effective nucleon-nucleon forces within the framework of Hartree-Fock and Hartree-Fock-Bogoliubov calculations. researchgate.netarxiv.org These interactions are density-dependent, meaning the force between two nucleons is influenced by the presence of surrounding nucleons. This feature is essential for accurately reproducing the saturation properties of nuclear matter.

For ¹¹⁸Sn, various Skyrme parameterizations are employed to calculate properties such as deformation energy curves and the distribution of protons and neutrons within the nucleus. researchgate.net These models are instrumental in studying the evolution of nuclear shapes across the tin isotopic chain. researchgate.netarxiv.org The choice of Skyrme force and the treatment of pairing interactions can significantly influence the predicted low-lying quadrupole spectra, including excitation energies and transition probabilities. arxiv.orgarxiv.org Studies using different Skyrme forces help in understanding the sensitivity of nuclear structure predictions to the specifics of the effective interaction. xml-journal.net

Shell Model Theory and Pairing Energy Investigations

The nuclear shell model is a cornerstone of nuclear structure physics, explaining the existence of "magic numbers" of protons and neutrons that lead to particularly stable nuclei. soton.ac.ukaps.org Tin, with its magic proton number of 50, serves as an excellent case for shell model studies. aps.org The shell model describes nucleons occupying discrete energy levels, or shells, within the nucleus. soton.ac.uk

In the case of ¹¹⁸Sn, shell model calculations are performed to interpret experimental data, such as the energies of excited states and electromagnetic transition rates. researchgate.net These calculations often focus on the valence neutrons outside the doubly magic core of ¹⁰⁰Sn or in the shell between neutron magic numbers 50 and 82. researchgate.netarxiv.org

Pairing energy is a critical component of these models, accounting for the tendency of like-nucleons to form pairs with opposite spins. scielo.br This pairing interaction is crucial for understanding the energy gap between the ground state and the first excited states in even-even nuclei like ¹¹⁸Sn. scielo.br Investigations into the pairing strength and its interplay with quadrupole forces are essential for accurately describing the collective properties and potential shape coexistence in tin isotopes. arxiv.orgresearchgate.net

Experimental Probes of this compound Excited States

Experimental investigations are vital for validating and refining the theoretical models of nuclear structure. For ¹¹⁸Sn, various experimental techniques are employed to populate and study its excited states, providing crucial data on their energies, spins, and parities.

Gamma-Ray Spectroscopy Following Thermal Neutron Capture

One of the most effective methods for studying the low-spin states of ¹¹⁸Sn is through gamma-ray spectroscopy following the capture of thermal neutrons by the ¹¹⁷Sn isotope (¹¹⁷Sn(n,γ)¹¹⁸Sn). sfu.caaps.org When a ¹¹⁷Sn nucleus captures a thermal neutron, it forms ¹¹⁸Sn in a highly excited state, known as the capture state, at the neutron separation energy of 9.326 MeV. aps.org This state then de-excites by emitting a cascade of gamma rays, which are detected with high-resolution spectrometers. aps.orgosti.gov

The analysis of the energies and coincidence relationships of these gamma rays allows for the construction of a detailed level scheme for ¹¹⁸Sn. sfu.caaps.org This technique is particularly sensitive to low-spin states, as the capture of an s-wave thermal neutron on the Jπ = 1/2+ ground state of ¹¹⁷Sn populates capture states with Jπ = 0+ and 1+. aps.org

The ¹¹⁷Sn(n,γ)¹¹⁸Sn reaction has been instrumental in identifying a multitude of low-spin excited states in ¹¹⁸Sn. sfu.caaps.org High-efficiency detector arrays, such as the Fission Product Prompt gamma-ray Spectrometer (FIPPS), have enabled the recording of a vast number of gamma-gamma coincidence events, leading to the identification of hundreds of gamma-ray transitions and numerous excited states, many of them new. sfu.caaps.org

Through these experiments, a significant number of levels in the 3-5 MeV energy region have been identified. sfu.caaps.org The determination of the spins and parities of these states is crucial for understanding nuclear structure phenomena, such as the potential presence of pygmy quadrupole resonances. sfu.ca The table below presents a selection of identified low-spin states and the gamma-ray transitions from the capture state that populate them.

Gamma-Ray Transitions from the ¹¹⁷Sn(n,γ)¹¹⁸Sn Capture State

This table shows the energy of the primary gamma-ray transition from the capture state and the energy of the corresponding excited state in ¹¹⁸Sn. All energies are in keV.

Primary γ-ray Energy (keV)Excited State Energy (keV)
8102.11229.6
7570.61758.5
7256.72072.4
7023.72305.4
6984.42344.7
6827.62498.5
6618.72710.4
6491.12838.0

Characterization of Two Quasi-Particle Excitation States

In the realm of nuclear structure, a quasi-particle is a concept that describes an elementary excitation in a system of interacting particles. Two quasi-particle excitation states in ¹¹⁸Sn involve the excitation of a pair of nucleons from their ground state configuration. A significant area of research has been the study of two-particle-two-hole (2p-2h) proton excitations across the Z=50 shell gap. These excitations can give rise to deformed states that coexist with the nearly spherical ground state of the nucleus.

Recent studies on the beta decay of ¹¹⁸In to ¹¹⁸Sn have focused on identifying and characterizing these collective 2p-2h intruder states. One key observation was the transition from a 2p-2h state, specifically the 2⁺₂ state, to another 2p-2h state. A known 284.5-keV transition was resolved, and its intensity was found to be lower than previously reported. This led to a revised E2 transition probability of 21(4) Weisskopf units (W.u.), a reduction from the previous value of 39(7) W.u., suggesting a lesser degree of collectivity for this state than was earlier believed.

Beta Decay Studies and Shape Coexistence Phenomena

Beta decay has proven to be a powerful tool for probing the nuclear structure of ¹¹⁸Sn and investigating the phenomenon of shape coexistence. In this phenomenon, distinct nuclear shapes, such as spherical and deformed, exist at similar excitation energies within the same nucleus.

Experiments have been conducted to study the excited states in ¹¹⁸Sn populated through the beta decay of the 5⁺ isomer of ¹¹⁸In. The focus of such analyses is often on the identification of states arising from collective proton two-particle-two-hole (2p-2h) excitations across the Z=50 shell closure. These excitations are responsible for the emergence of deformed structures. In one such study, a total of 99 transitions from 23 energy levels were observed, with one new level and 49 new transitions being identified. The previously mentioned reduction in the E2 transition probability for the 284.5-keV transition from the 2p-2h, 2⁺₂ state provides crucial data for understanding the degree of deformation and mixing between different configurations in ¹¹⁸Sn.

Quadrupole Resonance Mode Investigations

Quadrupole resonance modes are collective excitations of the nucleus where the nucleus oscillates in a quadrupole shape. A particular area of interest in recent years has been the study of the Pygmy Quadrupole Resonance (PQR), which is a concentration of quadrupole strength at lower energies, distinct from the well-known Giant Quadrupole Resonance.

To investigate the PQR in ¹¹⁸Sn, thermal neutron capture experiments on ¹¹⁷Sn have been performed. In these experiments, the capture of a thermal neutron by a ¹¹⁷Sn target populates excited states in ¹¹⁸Sn. Primary gamma-ray transitions from the capture state were observed to populate 33 potential J=2⁺ states in the energy region of 3–5 MeV. A high density of 2⁺ states in this energy range is considered a signature of the PQR. However, the spins of these states were not definitively established in the experiment, and thus no conclusive evidence for the PQR in ¹¹⁸Sn was observed. Nevertheless, the precise measurement of the energies of these levels provides valuable constraints for future theoretical calculations aimed at understanding the nature of the PQR.

Nuclear Reactions Involving this compound

Deuteron-induced reactions have been instrumental in elucidating the single-particle structure of nuclei. For ¹¹⁸Sn, the (d,p) and (d,t) reactions, which involve the transfer of a neutron and the removal of a neutron, respectively, provide direct information about the energies and occupation probabilities of neutron orbitals.

Deuteron-Induced Reactions: (d,p) and (d,t) Studies

The ¹¹⁸Sn(d,p)¹¹⁹Sn reaction involves the stripping of a neutron from the incident deuteron and its capture by the ¹¹⁸Sn target nucleus, thus populating neutron single-particle states in ¹¹⁹Sn. Conversely, the ¹¹⁸Sn(d,t)¹¹⁷Sn reaction is a pickup reaction where a neutron is removed from the ¹¹⁸Sn target by the incident deuteron, which then emerges as a triton. This reaction probes the neutron-hole states in ¹¹⁷Sn, providing information about the occupancy of neutron orbitals in the ¹¹⁸Sn ground state.

The study of the ¹¹⁸Sn(d,p)¹¹⁹Sn reaction allows for the identification of neutron single-particle states in ¹¹⁹Sn. By analyzing the energy of the outgoing protons, the excitation energies of the levels populated in ¹¹⁹Sn can be determined. The cross-section of the reaction to a particular final state is proportional to the spectroscopic factor, which is a measure of the single-particle nature of that state and is related to the occupation probability of the corresponding orbital in the target nucleus.

Systematic studies of (d,p) reactions on even-A tin isotopes have been crucial in determining the filling of neutron orbitals across the isotopic chain. Theoretical calculations using the Woods-Saxon potential with a spin-orbit interaction have been performed to predict the neutron single-particle energy levels in ¹¹⁸Sn. These calculations provide a theoretical framework for interpreting the experimental data from (d,p) and (d,t) reactions.

Table 1: Calculated Neutron Single-Particle Energy Levels in ¹¹⁸Sn

OrbitalCalculated Energy (MeV)
1s₁/₂-23.5
1p₃/₂-19.8
1p₁/₂-18.5
1d₅/₂-15.2
1d₃/₂-13.1
2s₁/₂-12.5
1f₇/₂-8.9
1f₅/₂-6.2
2p₃/₂-5.8
2p₁/₂-4.5
1g₉/₂-2.1
1g₇/₂-0.5
2d₅/₂1.2
2d₃/₂2.5
3s₁/₂3.1
1h₁₁/₂4.5

Note: These are theoretical values and serve as a guide for experimental investigations.

The analysis of the angular distribution of the outgoing particles in (d,p) and (d,t) reactions is a key tool for determining the orbital angular momentum (l) of the transferred neutron. The shape of the differential cross-section as a function of the scattering angle is characteristic of the l-value of the transferred nucleon.

The Distorted Wave Born Approximation (DWBA) is the standard theoretical framework used to analyze these angular distributions. In DWBA, the incoming and outgoing particles are treated as distorted waves, taking into account their interaction with the target and residual nuclei. By comparing the experimentally measured angular distributions with DWBA calculations for different l-values, the orbital angular momentum of the transferred neutron can be uniquely determined. This, in turn, allows for the assignment of spin and parity to the populated nuclear states.

For instance, in the study of the ¹²⁰Sn(p,t)¹¹⁸Sn reaction, a high-resolution experiment allowed for the measurement of angular distributions for 38 transitions. A DWBA analysis of these distributions led to the confirmation of 18 previous spin and parity assignments and 14 new assignments for states in ¹¹⁸Sn. A similar methodology is applied to the analysis of (d,p) and (d,t) reactions on ¹¹⁸Sn to extract crucial information about its nuclear structure.

Proton-Induced Reactions: (p,d) Studies

Proton-induced reactions, specifically the (p,d) pickup reaction, are powerful tools for probing the neutron shell structure of nuclei. In these reactions, an incident proton picks up a neutron from the target nucleus, and the outgoing deuteron is detected. The energy and angular distribution of the deuterons provide information about the energy levels and the quantum numbers of the neutron states in the target.

Studies of the ¹¹⁹Sn(p,d)¹¹⁸Sn reaction have been instrumental in investigating the valence neutron shells of ¹¹⁸Sn. These experiments populate neutron-hole states in ¹¹⁸Sn, providing direct information about the occupancy of the neutron orbitals in the ground state of ¹¹⁹Sn. The analysis of the angular distributions of the outgoing deuterons allows for the determination of the orbital angular momentum (L) of the transferred neutron, which helps to identify the specific neutron shell from which the neutron was removed. In the even tin isotopes, states that are strongly populated are predominantly characterized by L=2 transfers up to an excitation energy of 4 MeV researchgate.net.

The probability of a particular single-particle configuration in a nuclear state is quantified by the spectroscopic factor. Experimental spectroscopic factors are extracted from the cross-sections of transfer reactions. These experimental values provide a sensitive test for nuclear structure models.

For the tin isotopes, the Bardeen-Cooper-Schrieffer (BCS) theory, which describes the pairing of nucleons, has been used to calculate theoretical spectroscopic factors. Generally, the occupation probabilities derived from distorted-wave Born approximation (DWBA) calculations of experimental data show good agreement with the predictions of the BCS theory researchgate.net. Specifically, for L=2 transitions in the even tin isotopes, there is relatively good agreement between the experimental spectroscopic factors and the values calculated using BCS theory researchgate.net. However, this agreement is not as good for L=0 transitions researchgate.net.

Sum rules in nuclear reactions provide a way to check the completeness of the experimental measurements and the validity of the underlying nuclear models. The sum of the spectroscopic factors for a given orbital, weighted by the appropriate factors, should be equal to a theoretical maximum value.

In the case of the ¹¹⁹Sn(p,d)¹¹⁸Sn reaction, a significant portion of the expected sum rule strength for L=2 transitions is found to be missing from the experimental spectrum researchgate.net. This discrepancy suggests that the L=2 strength is fragmented over a larger number of states than have been experimentally identified, or that some of the strength lies at higher excitation energies beyond the range of the measurements. This "missing strength" is a common feature in transfer reactions and points to the complexity of the nuclear wave functions and the need for more sophisticated theoretical models that can account for this fragmentation.

Photonuclear Reactions: (γ,n) on this compound

Photonuclear reactions, where a nucleus interacts with a high-energy photon (gamma-ray), provide another avenue for exploring nuclear structure. The (γ,n) reaction, in which a photon is absorbed and a neutron is emitted, is particularly useful for studying the giant dipole resonance and the statistical properties of nuclei.

The integral yield of a photonuclear reaction is the total number of reactions occurring for a given incident photon flux over a range of energies. Measurements of the integral yields of the ¹¹⁸Sn(γ,n)¹¹⁷mSn reaction have been performed in the near-threshold energy region researchgate.net. These experimental data are crucial for testing and refining theoretical models of nuclear reactions.

The experimental integral yields are often compared with theoretical calculations performed using nuclear reaction codes such as TALYS researchgate.net. These codes employ various nuclear level density models to describe the statistical properties of the excited nucleus. The comparison between the experimental data and the theoretical predictions allows for the evaluation of the performance of different nuclear level density models researchgate.netaps.org. For the ¹¹⁸Sn(γ,n)¹¹⁷mSn reaction, the theoretical calculations are sensitive to the choice of the nuclear level density and the radiative strength function models within the TALYS code researchgate.net. A systematic comparison of various nuclear level density models with experimental data from the Oslo method has been conducted for a range of nuclei, including tin isotopes researchgate.netarxiv.org. Studies have shown that the constant-temperature model often provides a good global description of the experimental data aps.orgresearchgate.net.

Nuclear Level Density Models Compared with Experimental Data
ModelGeneral Performance
Constant-Temperature ModelOften provides the best global description of Oslo data aps.orgresearchgate.net.
Mean-Field plus Combinatorial ModelShows good agreement with experimental data aps.orgresearchgate.net.
Hartree-Fock plus Statistical ModelShows good agreement with experimental data aps.orgresearchgate.net.
Radiative Strength Function Investigations

The radiative strength function (RSF) is a key nuclear statistical quantity that describes the average response of a nucleus to electromagnetic radiation and is essential for modeling nuclear reactions, particularly in astrophysical contexts. epj-conferences.org For this compound, investigations into its gamma-ray strength function reveal important characteristics of its dipole strength distribution.

Experimental data on the γ-ray strength functions for even-even tin isotopes, including ¹¹⁸Sn, have been obtained at facilities like the Oslo Cyclotron Laboratory. researchgate.netresearchgate.net Studies utilizing inelastic proton scattering at very forward angles have also been established as a powerful tool for investigating electric and magnetic dipole strength distributions in the stable even-mass tin isotopes (¹¹²⁻¹²⁴Sn). researchgate.net These experiments provide data on the photoabsorption cross sections, which are directly related to the upward γ-ray strength function. epj-conferences.orgresearchgate.net

Theoretical models are used to interpret these experimental findings. For instance, the TALYS nuclear reaction code is employed to calculate photonuclear reaction yields, with the outcomes being highly dependent on the chosen models for the radiative strength function and nuclear level density. researchgate.net Comparisons between experimental data from reactions like ¹¹⁸Sn(γ,n)¹¹⁷ᵐSn and theoretical predictions help to constrain the parameters of these models. researchgate.net Furthermore, theoretical approaches such as the quasiparticle random-phase approximation (QRPA) are used to study the evolution of magnetic dipole (M1) strength across the tin isotopic chain, providing insights into the underlying nuclear structure, such as the role of proton and neutron spin-flip transitions. unizg.hr

Implications for Stellar Nucleosynthesis Scenarios (p-nuclei formation)

The study of photonuclear reactions on this compound has significant implications for understanding the synthesis of certain rare, proton-rich nuclei in stars, known as p-nuclei. researchgate.net These 35 stable, proton-rich nuclei cannot be formed through the slow (s-process) or rapid (r-process) neutron capture processes that create the majority of heavy elements. researchgate.net

Instead, p-nuclei are believed to be synthesized through a series of photodisintegration reactions, collectively known as the γ-process, occurring in the high-temperature environments of supernova explosions. researchgate.net This process involves (γ,n), (γ,p), and (γ,α) reactions on pre-existing s- and r-process seed nuclei. researchgate.net

The integral yields and cross-sections of reactions like ¹¹⁸Sn(γ,n)¹¹⁷ᵐSn are crucial experimental inputs for modeling these γ-process scenarios. researchgate.net By measuring these yields in the near-threshold energy region and comparing them with calculations from codes like TALYS, scientists can test and refine the astrophysical reaction rates used in large-scale nucleosynthesis simulations. researchgate.net The dependence of the calculated yields on the radiative strength function models underscores the importance of laboratory measurements in constraining the nuclear physics inputs required for accurate astrophysical modeling. researchgate.net

Neutron-Induced Reactions: (n,α) Cross Section Systematics

Neutron-induced reactions, particularly those involving the emission of an alpha particle, such as the (n,α) reaction, are important for nuclear technology and for understanding nuclear structure. yerphi.amias.ac.in While direct experimental data for the ¹¹⁸Sn(n,α) reaction can be scarce, its cross section can be predicted using systematics derived from experimental data of neighboring nuclei and from nuclear reaction models. yerphi.am

The evaluation of neutron reaction cross sections relies on a combination of experimental measurements, theoretical calculations based on nuclear models, and systematics. ias.ac.in For energies up to 20 MeV, statistical models like the compound nucleus model are often employed. aps.org Codes such as EXIFON and TALYS, which incorporate models for equilibrium, pre-equilibrium, and direct reaction mechanisms, are used to calculate cross sections. aps.orgdiva-portal.org

Systematics are parameterized formulas that describe the cross section's dependence on factors like the mass number (A) and atomic number (Z) of the target nucleus. yerphi.amarxiv.org These formulas are developed by fitting to a wide range of experimental data and are particularly useful for predicting cross sections for nuclei where experimental data are unavailable. yerphi.amias.ac.in For (n,α) reactions, the cross sections are influenced by the Q-value of the reaction and the Coulomb barrier, which suppresses the emission of the alpha particle. diva-portal.org

Atomic and Nuclear Spectroscopy of Tin Isotopes with Relevance to this compound

The study of the electronic transitions in atoms provides a precise tool to probe the properties of the nucleus, such as its size, shape, and electromagnetic moments.

Laser Spectroscopy Techniques for Nuclear Charge Radii and Magnetic Dipole Moments

High-resolution laser spectroscopy is a powerful technique for determining fundamental nuclear ground-state properties. researchgate.netresearchgate.net By measuring the hyperfine structure and isotope shifts in the optical spectra of atoms, one can extract information on the nuclear magnetic dipole moments, electric quadrupole moments, and the changes in the mean-square nuclear charge radii (δ⟨r²⟩) along an isotopic chain. researchgate.netunizg.hr

For tin isotopes, these measurements have been performed using techniques like collinear laser spectroscopy at facilities such as ISOLDE-CERN. iaea.org In these experiments, a tunable laser is used to excite specific atomic transitions, for example, the 5p² ³P₀ → 5p6s ³P₁ transition in atomic tin. researchgate.netresearchgate.netunizg.hr The precise frequencies of these transitions are measured for different isotopes. The shifts in these frequencies between isotopes, along with the splitting of spectral lines due to the interaction between atomic electrons and the nuclear moments, provide the desired nuclear information. researchgate.netresearchgate.net These experimental results are crucial for testing and refining nuclear theories. researchgate.netresearchgate.net

Isotope Shift Measurements and Field-Shift Factor Calculations

The isotope shift (IS) in an atomic transition frequency between two isotopes, A and A', is the sum of the mass shift (MS) and the field shift (FS). epj-conferences.org

δνA,A' = δνA,A'MS + δνA,A'FS

The mass shift arises from the change in the recoil energy of the nucleus and is divided into the normal mass shift (NMS) and the specific mass shift (SMS). epj-conferences.org The field shift, or volume shift, is caused by the change in the finite volume of the nuclear charge distribution, which alters the electrostatic potential experienced by the electrons. epj-conferences.org The field shift is directly proportional to the change in the mean-square nuclear charge radius, δ⟨r²⟩.

The relationship can be expressed as: δνA,A' ≈ KμA,A' + Fδ⟨r²⟩A,A'

Here, K is the mass-shift factor, F is the field-shift factor, and μ is related to the difference in inverse nuclear masses. To extract the nuclear charge radii from experimental isotope shifts, the electronic factors F and K must be calculated with high precision using atomic many-body methods, such as the multiconfiguration Hartree-Fock method. epj-conferences.org Experimental data for tin isotopes have provided precise values for δ⟨r²⟩ across the isotopic chain, revealing trends such as a regular decrease in the change of mean square radius for even isotopes with increasing mass number. researchgate.net

Isotope Pairδ⟨r²⟩ (fm²)
¹¹⁶Sn - ¹¹⁸Sn0.124 (±7%)
¹¹⁸Sn - ¹²⁰Sn0.112 (±7%)
Data derived from spectroscopic measurements, showing the change in mean square charge radius between pairs of tin isotopes. researchgate.net

Hyperfine Structure Analysis and Magnetic Dipole Hyperfine Constants

Hyperfine structure (HFS) refers to the small shifts and splittings in the energy levels of atoms due to the interaction between the electromagnetic fields of the electrons and the multipole moments of the nucleus. The dominant interactions are typically the magnetic dipole interaction and the electric quadrupole interaction.

The magnetic dipole interaction arises from the coupling of the nuclear magnetic dipole moment (μI) with the magnetic field produced by the electrons at the nucleus. The analysis of the resulting energy level splitting allows for the determination of the magnetic dipole hyperfine constant, A. For a given atomic state with total electronic angular momentum J and nuclear spin I, the energy shift due to this interaction is proportional to the hyperfine-structure constant A.

High-precision measurements of the hyperfine constants for odd-mass tin isotopes (like ¹¹⁷Sn and ¹¹⁹Sn) are performed using laser spectroscopy and atomic-beam magnetic-resonance techniques. researchgate.netunizg.hr These constants provide direct information about the nuclear magnetic moments. Furthermore, comparing the ratio of the A constants for two isotopes with the independently measured ratio of their nuclear g-factors can reveal the hyperfine anomaly. This anomaly provides insight into the distribution of nuclear magnetism within the finite volume of the nucleus, a phenomenon known as the Bohr-Weisskopf effect.

Electric Field Gradients and Electric Quadrupole Moments

The electric field gradient (EFG) at a nucleus is a measure of the variation of the electric field at that point. wikipedia.orgirphouse.com It is generated by the charge distribution of the electrons and other nuclei surrounding the atom. wikipedia.org An EFG is only present when the surrounding charges deviate from cubic symmetry, creating an inhomogeneous electric field. wikipedia.org This gradient can interact with the nuclear electric quadrupole moment (Q), a parameter that quantifies the deviation of the nuclear charge distribution from a spherical shape. osti.goviaea.org This interaction can be measured using various spectroscopic techniques, providing insights into the nuclear structure and the local electronic environment. wikipedia.org

For a nucleus to possess a non-zero electric quadrupole moment, its nuclear spin (I) must be greater than 1/2. aps.org The stable ground state of this compound has a nuclear spin of 0, and consequently, its electric quadrupole moment is 0. periodictable.com This means that the ground-state this compound nucleus is spherically symmetric.

However, excited nuclear states of this compound can have non-zero quadrupole moments. For instance, a 10+ isomeric state at 3106 keV is used as a reference for estimating moments in other tin isotopes. iaea.org Studies involving Coulomb excitation have systematically investigated the static electric quadrupole moments of the first 2+ excited states in stable tin isotopes, including this compound. osti.gov While these moments are generally small and consistent with zero, they show a slight enhancement near the middle of the neutron shell, which is not fully reproduced by theoretical calculations. osti.gov

The interaction between the quadrupole moment of an excited nucleus and an EFG is crucial for these measurements. The EFG itself is highly sensitive to the local atomic and crystalline structure. In metallic tin, for example, the tetragonal close-packed crystal structure creates a non-cubic environment, resulting in a measurable EFG at the nuclear site. irphouse.com The study of this interaction provides valuable data on the electronic structure of the material and the nuclear properties of the isotope's excited states. irphouse.comresearchgate.net

PropertyValueIsomeric State
Ground State Nuclear Spin (I) 0-
Ground State Electric Quadrupole Moment (Q) 0 µN-
Reference Isomeric State 10+3106 keV

Alpha-Particle Scattering for Nuclear Size and Neutron-Matter Radii Determination

Alpha-particle scattering is a foundational experimental technique for probing the structure and size of the atomic nucleus. wikipedia.org Based on the principles of Rutherford scattering, the method involves directing a beam of alpha particles at a target material. wikipedia.org By analyzing the angular distribution of the scattered particles, scientists can deduce the distribution of positive charge within the atom, which is concentrated in the nucleus. wikipedia.org

When an alpha particle passes close to the nucleus, its trajectory is deflected by the electrostatic (Coulomb) repulsion between its positive charge and the positive charge of the nucleus. mikepeel.netgsu.edu At high enough energies, the alpha particle can approach close enough to the nucleus for the short-range strong nuclear force to come into play, causing deviations from the predictions of pure Rutherford scattering. mikepeel.net These deviations provide critical information about the size of the nucleus. mikepeel.netgsu.edu The analysis of such scattering patterns, which often exhibit diffraction-like minima, allows for the determination of the nuclear radius. kfupm.edu.sa

While alpha-particle scattering is a key method, other probes that interact via the strong force, such as protons, are also used to determine nuclear matter distributions, as they are sensitive to both protons and neutrons within the nucleus. mikepeel.net Experiments involving the elastic scattering of 40 MeV protons on the even-A tin isotopes, including this compound, have been conducted to investigate nuclear-matter sizes. osti.gov Such experiments are crucial for determining not only the charge radius (primarily influenced by protons) but also the neutron-matter radius.

Studies across the tin isotopic sequence are particularly valuable for understanding how nuclear size changes with the addition of neutrons. Comparing the charge radii, often measured with high precision using electron scattering or muonic X-ray techniques, with the matter radii derived from hadron scattering (like alpha particles or protons) allows for the determination of the neutron skin thickness—the difference between the neutron and proton root-mean-square radii. kfupm.edu.sa For stable nuclei like this compound, the charge and matter radii are generally very similar due to the strong attraction between protons and neutrons. mikepeel.net

ParameterMethodSignificance
Nuclear Charge Radius Electron Scattering, Muonic X-raysDetermines the distribution of protons.
Nuclear Matter Radius Alpha-Particle Scattering, Proton ScatteringDetermines the overall distribution of protons and neutrons. mikepeel.netosti.gov
Neutron-Matter Radius Inferred from differences between charge and matter radiiProvides insight into the distribution of neutrons and the "neutron skin".

Advanced Spectroscopic Applications Centered on Tin 118

Tin-118 as a Precursor for Mössbauer Spectroscopy Sources

A primary application of ¹¹⁸Sn is in the creation of radioactive sources for Mössbauer spectroscopy, a technique that probes the hyperfine interactions between a nucleus and its surrounding electronic environment. The utility of ¹¹⁸Sn lies in its ability to be transmuted into the metastable isomer Tin-119m (¹¹⁹ᵐSn), which is the active component of Mössbauer sources for ¹¹⁹Sn spectroscopy.

Production of Tin-119m (¹¹⁹ᵐSn) via this compound Targets

The production of the ¹¹⁹ᵐSn Mössbauer source is achieved by irradiating a target of enriched ¹¹⁸Sn with thermal neutrons in a nuclear reactor. This process involves a neutron capture reaction, denoted as ¹¹⁸Sn(n,γ)¹¹⁹Sn. Upon capturing a neutron, the stable ¹¹⁸Sn nucleus is converted into ¹¹⁹Sn. A fraction of these newly formed ¹¹⁹Sn nuclei are populated in a long-lived excited state, or metastable isomer, known as ¹¹⁹ᵐSn. This isomer has a half-life of 293.1 days, making it suitable for use as a reliable Mössbauer source.

The resulting high-specific-activity ¹¹⁹ᵐSn radionuclide is then incorporated into a stable crystal lattice matrix, most commonly calcium stannate (CaSnO₃), to create the final Mössbauer source orano.groupritverc.com. This matrix ensures a high recoilless fraction (Lamb-Mössbauer factor), which is essential for the Mössbauer effect to occur, allowing for the emission of gamma rays without loss of energy to recoil ritverc.com.

Table 1: Nuclear Properties Relevant to ¹¹⁹ᵐSn Production

IsotopeNatural Abundance (%)Nuclear ReactionProduct IsomerHalf-Life of Product
This compound (¹¹⁸Sn)24.22¹¹⁸Sn(n,γ)¹¹⁹SnTin-119m (¹¹⁹ᵐSn)293.1 days

Development of Resonant Detectors for Nuclear Gamma Resonance (NGR) Method

This compound also plays a role in the advancement of detector technology for Nuclear Gamma Resonance (NGR) spectroscopy. It is utilized in the development of resonant detectors, which are designed to selectively register the resonant gamma radiation. The use of these specialized detectors can significantly increase the efficiency and resolution of the NGR method buyisotope.comresearchgate.net. By improving the signal-to-noise ratio, resonant detectors allow for more sensitive measurements, which is particularly advantageous for the phase analysis of substances and the measurement of mechanical vibration parameters buyisotope.com. The operation of resonant detectors is based on detecting the secondary radiation, such as conversion electrons, that is emitted following the resonant absorption of gamma rays by a converter material placed within the detector researchgate.net.

Mössbauer Spectroscopy Studies Utilizing Tin-119m Probes

Once produced, the ¹¹⁹ᵐSn source provides the necessary 23.87 keV gamma rays to perform Mössbauer spectroscopy on tin-containing samples. This technique is exceptionally sensitive to the local chemical environment of the ¹¹⁹Sn probe nuclei within a material, providing detailed insights into oxidation states, chemical bonding, and structural properties.

In Situ Mössbauer Spectroscopy for Catalyst Characterization

A particularly powerful application of ¹¹⁹Sn Mössbauer spectroscopy is in the in situ characterization of catalysts. This approach allows researchers to study the catalyst under realistic reaction conditions, providing dynamic information about structural and electronic changes that occur during a chemical process. Such studies are crucial for understanding reaction mechanisms and deactivation pathways, leading to the design of more efficient and robust catalysts.

Supported platinum-tin (PtSn) alloys are important industrial catalysts used in processes such as dehydrogenation and catalytic reforming. ¹¹⁹Sn Mössbauer spectroscopy is an ideal tool for studying these bimetallic systems. In situ studies on silica-supported Pt-Sn catalysts have revealed reversible modifications to the tin component due to interactions with reactants.

For instance, during the oxidation of carbon monoxide (CO) and the hydrodechlorination of 1,2-dichloroethane, researchers can monitor changes in the tin environment. Mössbauer spectra can distinguish between various tin species, such as SnO₂, SnO, and different Pt-Sn alloys (e.g., Pt₃Sn, PtSn, PtSn₂). The presence of different tin oxidation states and alloy phases significantly influences the catalytic activity and selectivity. The isomer shift observed in the Mössbauer spectrum provides evidence of the electronic interaction between platinum and tin, which is characteristic of alloy formation.

The hyperfine parameters obtained from ¹¹⁹Sn Mössbauer spectra provide quantitative information about the chemical bonding and local structure around the tin atoms.

Isomer Shift (IS): The isomer shift is directly proportional to the s-electron density at the tin nucleus. Changes in the isomer shift can be correlated with the oxidation state of tin and the nature of its chemical bonds. For ¹¹⁹Sn, a more positive isomer shift indicates a higher s-electron density.

Quadrupole Splitting (QS): Quadrupole splitting arises from the interaction between the nuclear quadrupole moment and a non-spherically symmetric electric field gradient at the nucleus. This provides information about the local symmetry of the tin site. The magnitude of the splitting can be related to distortions in the local environment and the nature of the covalent bonds.

Debye-Waller Factor: Temperature-dependent Mössbauer measurements allow for the determination of the Debye-Waller factor (or Lamb-Mössbauer factor), which is related to the mean square displacement of the probe atom. This parameter provides a measure of the bonding strength of the tin atom within the material's lattice. A higher recoilless fraction implies stronger bonding and a stiffer lattice.

By analyzing these parameters, researchers can gain a detailed understanding of the structure-activity relationships in catalysts and other advanced materials.

Table 2: Mössbauer Hyperfine Parameters and Their Interpretation

Hyperfine ParameterSymbolInformation Provided
Isomer Shiftδ or ISs-electron density, oxidation state, and covalency.
Quadrupole SplittingΔE₋ or QSLocal symmetry, distortions from cubic symmetry.
Debye-Waller FactorfMean square displacement, strength of atomic bonding.
Characterization of Tin Species and Their Interactions

Spectroscopic methods are pivotal for the qualitative and quantitative identification of tin species in complex matrices, such as in the analysis of corrosion products or commercial formulations. researchgate.net Techniques like Mössbauer spectroscopy and solid-state Nuclear Magnetic Resonance (NMR) spectroscopy offer a non-destructive window into the specific forms of tin present. orano.groupresearchgate.netnih.gov

Mössbauer spectroscopy is particularly adept at distinguishing between the primary oxidation states of tin: Sn(II) and Sn(IV). scribd.com The distinction is made primarily through the isomer shift (δ), a parameter that is sensitive to the electron density at the nucleus. Generally, Sn(IV) compounds exhibit isomer shifts in a lower velocity range compared to Sn(II) compounds. scribd.com This clear separation allows for the characterization of tin oxidation states in various solid materials, including crystalline and amorphous systems. orano.group For instance, in studies of atmospheric corrosion, Mössbauer spectroscopy can identify different tin oxide species present in the corrosion layer, going beyond simple identification of stannic oxide (SnO₂). researchgate.net

Complementing Mössbauer spectroscopy, solid-state NMR, particularly utilizing the 119Sn isotope, has emerged as a powerful tool for speciating tin compounds. nih.gov Dynamic nuclear polarization (DNP) enhancement can be used to obtain high-quality 119Sn solid-state NMR spectra even from samples with low tin concentrations. nih.gov A key diagnostic feature in these spectra is the chemical shift anisotropy (CSA). Sn(II) species, due to the presence of a stereochemically active lone pair of electrons, typically show a much larger CSA span than the more symmetric Sn(IV) species, which often reside in symmetric octahedral environments. nih.gov

Table 1: Representative Mössbauer Isomer Shifts for Tin Oxidation States This table provides typical ranges for the isomer shift (δ) relative to a CaSnO₃ source, which helps in distinguishing between Sn(II) and Sn(IV) species.

Oxidation StateIsomer Shift (δ) Range (mm/s)Example Compounds
Sn(II)> 2.1SnF₂, SnCl₂, SnO
Sn(IV)< 2.1SnF₄, SnCl₄, SnO₂

Elucidation of Bonding Environments and s-Electron Density at Tin Centers

Beyond identifying species, spectroscopic parameters provide profound insights into the subtleties of chemical bonding at the tin center. The Mössbauer isomer shift (δ) is directly proportional to the s-electron density at the nucleus, making it a sensitive probe of the covalent character and hybridization of tin's bonding orbitals. annualreviews.org

In a tetrahedral Sn(IV) compound with four 5s5p³ hybrid bonds, replacing a ligand with one of different electronegativity causes a rehybridization of the bonds. annualreviews.org This change alters the s-electron character of the bonds and, consequently, the s-electron density at the nucleus, which is reflected in the isomer shift. annualreviews.org

Another critical Mössbauer parameter is the quadrupole splitting (Q.S.). This parameter arises from the interaction between the nuclear quadrupole moment and the electric field gradient (efg) at the nucleus. A non-zero Q.S. value indicates an asymmetric distribution of electron density around the tin atom. annualreviews.org In ionic compounds, Sn(IV) (with a filled 4d¹⁰ shell) is spherically symmetric and shows little to no quadrupole interaction. Conversely, Sn(II) compounds, with their non-bonding lone pair of 5s electrons, typically exhibit a significant quadrupole splitting. annualreviews.org

In covalent compounds, the situation is more complex. For molecules that appear to have less than cubic symmetry at the tin atom, a measurable quadrupole splitting is expected. However, an interesting feature is observed in compounds of the type RₙSnH₄₋ₙ and related molecules, which often show no resolvable quadrupole splitting. annualreviews.org This has been attributed to the nature of the ligands; if the nearest-neighbor atoms bonded to tin have no unshared electron pairs, the primary bonding consists of four 5s5p³ hybrid bonds. If a ligand with unshared electron pairs is introduced, it can donate these electrons into empty orbitals of the tin atom, leading to a distortion of the charge cloud and giving rise to a measurable electric field gradient. annualreviews.org For example, replacing a phenyl group in the symmetric tetraphenyltin ((C₆H₅)₄Sn) with an iodine atom, which has unshared p-electrons, leads to a large quadrupole splitting, whereas replacement with a lithium-bonded group does not. annualreviews.org

Table 2: Mössbauer Parameters for Selected Tin Compounds This interactive table illustrates how isomer shift (δ) and quadrupole splitting (Q.S.) vary with the bonding environment and oxidation state of tin. All values are relative to a CaSnO₃ source at liquid nitrogen temperature.

CompoundOxidation StateIsomer Shift (δ) (mm/s)Quadrupole Splitting (Q.S.) (mm/s)Inferred Bonding Environment
SnF₄Sn(IV)-0.380Symmetric, octahedral coordination
SnO₂Sn(IV)0.000.50Slightly distorted octahedral coordination
(C₆H₅)₄SnSn(IV)1.220Symmetric tetrahedral environment
(C₆H₅)₃SnISn(IV)1.451.85Asymmetric environment due to electronegative I
SnF₂Sn(II)3.651.95Asymmetric due to lone pair

Table of Compound Names

FormulaChemical Name
SnF₂Tin(II) fluoride
SnF₄Tin(IV) fluoride
SnCl₂Tin(II) chloride
SnCl₄Tin(IV) chloride
SnOTin(II) oxide
SnO₂Tin(IV) oxide or Stannic oxide
CaSnO₃Calcium stannate
(C₆H₅)₄SnTetraphenyltin
(C₆H₅)₃SnITriphenyltin iodide

Geochemical and Environmental Tracing Applications of Tin 118 Isotope Systematics

Methodologies for High-Precision Tin Isotope Analysis

High-precision analysis of tin isotopes, including Tin-118, is essential for accurate geochemical and environmental tracing. Several sophisticated methodologies have been developed to achieve the necessary precision, primarily involving rigorous sample preparation and advanced mass spectrometry techniques.

Ion-Exchange Chromatography for Sample Preparation

Ion-exchange chromatography is a fundamental step in preparing geological samples for high-precision tin isotope analysis. This technique is crucial for separating tin from complex sample matrices and interfering elements that could compromise the accuracy of isotopic measurements.

The purification process typically involves multiple stages using anion-exchange resins, such as AG 1-X8 or TRU resin. For instance, a three-stage separation procedure might be employed, where the first stage separates Sn, Cd, and Zn from bulk matrix elements. Subsequent stages further refine the tin fraction, removing remaining matrix elements like Fe, Ni, Co, and particularly uranium (U), which can produce doubly charged ions that interfere with tin isotope signals. Samples are typically digested in strong acids (e.g., concentrated HF and HNO₃) and then dissolved in specific acid concentrations (e.g., 3 M HCl, 1 M HNO₃, or 6 M HCl) before being loaded onto the resin columns. This meticulous chemical purification ensures that the tin solution is sufficiently clean for high-precision isotopic analysis, even for samples with low tin concentrations.

Double-Spike Multi-Collector Inductively Coupled Plasma Mass Spectrometry (MC-ICPMS)

Multi-Collector Inductively Coupled Plasma Mass Spectrometry (MC-ICPMS) coupled with the double-spike technique is the leading method for achieving high-precision tin isotope analysis in geological materials. This approach effectively corrects for mass-dependent isotopic fractionation that can occur during both chemical purification and instrumental analysis.

A common double-spike composition used for tin isotope analysis is a mixture of enriched ¹¹⁷Sn and ¹²²Sn isotopes. This spike is added to the sample before dissolution, typically at an optimal spike-to-sample ratio (e.g., 40:60 or 50:50), to ensure accurate correction of mass bias. Isotopic ratios are measured using instruments like the Thermo-Fischer Neptune Plus or Nu Plasma II MC-ICPMS. Results are commonly expressed in delta notation (δ¹²²/¹¹⁸Sn), representing the per mil (‰) difference in the ¹²²/¹¹⁸Sn ratio of the sample relative to a standard, such as NIST SRM 3161a. The external reproducibility of this method is typically very high, with reported values around ±0.065‰ (2 standard deviations) for the δ¹²²/¹¹⁸Sn ratio, or approximately ±0.016‰ per atomic mass unit (amu). This high precision allows for the detection of subtle isotopic variations in natural samples, which are crucial for tracing geochemical processes.

Table 1: Reported δ¹²²/¹¹⁸Sn Values for Geological Reference Materials (Relative to NIST SRM 3161a)

Reference MaterialAverage δ¹²²/¹¹⁸Sn (‰)Reproducibility (2SD, n)
BCR-20.315±0.017 (n=8)
BHVO-20.353±0.011 (n=11)
JA-20.169±0.016 (n=2)
AGV-20.288±0.023 (n=3)
GSP-20.24±0.03 (n=3)
JG-20.50±0.03 (n=3)
GSP-10.22±0.02 (n=3)

Femtosecond Laser Ablation Multi-Collector Inductively Coupled Plasma Mass Spectrometry (fs-LA-MC-ICP-MS)

Femtosecond Laser Ablation Multi-Collector Inductively Coupled Plasma Mass Spectrometry (fs-LA-MC-ICP-MS) offers an in situ analytical capability for stable isotope analysis, including tin, directly from solid samples. This technique provides high spatial resolution, consumes minimal sample material, and requires less sample preparation compared to traditional solution-based methods, making it particularly valuable for precious or small samples.

In fs-LA-MC-ICP-MS, a femtosecond laser ablates a small amount of material from the sample surface, and the resulting aerosol is transported to the MC-ICP-MS for isotopic measurement. This method has been successfully applied to determine tin isotope ratios in minerals such as cassiterite. While offering significant advantages in spatial resolution, careful consideration of potential interferences and matrix effects is necessary. For example, high tellurium (Te) contents can significantly shift measured tin isotope ratios, although this effect can sometimes be corrected. The technique allows for the study of isotopic fractionation on a micrometer scale, linking observed fractionation factors to the chemical composition of the involved phases.

Sample Standard Bracketing and Sb Element Doping Methods

Sample standard bracketing is a widely adopted method for correcting instrumental mass bias in MC-ICPMS analyses, including those for tin isotopes. In this technique, the isotopic ratios of unknown samples are measured between measurements of a known isotopic standard (bracketing standard), and the measured values are then corrected based on the drift observed in the standard. For tin isotope analysis, NIST SRM 3161a is a commonly used bracketing standard.

While the prompt mentions "Sb Element Doping Methods" in the context of this compound, research indicates that tin (specifically NIST SRM 3161a Sn standard solution) is often used as an internal normalization standard for correcting instrumental mass bias during antimony (Sb) isotope analyses. This "Sn internal normalization technique" is combined with standard-sample bracketing to achieve high accuracy and reproducibility for Sb isotope measurements. For tin isotope analysis itself, the primary mass bias correction relies on the double-spike technique and standard-sample bracketing with a tin standard.

Stable Isotope Fractionation Mechanisms Involving this compound

The stable isotope fractionation of this compound provides critical insights into the physicochemical conditions and processes governing tin's behavior in geological and environmental systems.

Redox-Controlled Fractionation of Tin Oxidation States (Sn(II) vs. Sn(IV))

Redox-controlled fractionation between tin's oxidation states, stannous (Sn(II)) and stannic (Sn(IV)), is a significant mechanism driving tin isotope variations in natural systems, particularly in igneous and hydrothermal environments. Tin exists in both the 2+ and 4+ oxidation states in igneous systems, and its geochemical behavior and isotopic composition are strongly influenced by oxygen fugacity.

Thermodynamic calculations and experimental evidence indicate that heavier tin isotopes preferentially accumulate in oxidized phases (Sn(IV)) due to the stronger bonding environment associated with the higher oxidation state. For instance, the precipitation of cassiterite (SnO₂), a common tin ore mineral, requires the oxidation of Sn(II) to Sn(IV). This redox-related process can lead to significant isotopic fractionation, with the heavier isotopes being enriched in the Sn(IV) phase. Studies on magmatic differentiation have shown that tin isotopes are fractionated during igneous processes, with the ¹²²Sn/¹¹⁸Sn ratio increasing with increasing MgO content in some igneous rocks. Furthermore, tin isotope fractionation can occur during liquid-vapor separation and hydrothermal processes, where redox changes play a key role in controlling the isotopic signature of tin. The diversity in tin's bonding environments, which changes with its valence state and coordination chemistry, is a primary reason for the observed isotopic fractionation.

Table 2: Key Characteristics of Tin Oxidation States in Geochemical Fractionation

CharacteristicTin(II) (Sn²⁺)Tin(IV) (Sn⁴⁺)
Oxidation StateStannousStannic
Isotopic PreferenceTends to be enriched in lighter isotopesTends to be enriched in heavier isotopes
Bonding EnvironmentWeaker bonding, often more mobileStronger bonding, favors heavier isotopes
Geochemical BehaviorMore compatible at higher pressures (in some cases)More incompatible at higher pressures (in some cases)
Role in MineralizationDominant species in early ore mineralization systemsForms cassiterite (SnO₂) upon oxidation

Applications in Geochemistry and Earth Sciences

Identifying Slab Components and Magmatic Differentiation in Subduction Zones

Stable isotope distributions of fluid-borne metals, alongside those immobile in subduction components, offer a powerful means to trace the respective contributions of these components when considered in conjunction with magmatic differentiation and radiogenic isotopes. Tin, with its ten stable isotopes, serves as a valuable tool in geochemistry, providing insights into complex vapor–liquid and melt-solid fractionation processes geomar.de. The significant distinction in the bonding nature of tetravalent Sn⁴⁺ and divalent Sn²⁺ means that Sn cations and their isotopes are influenced by redox conditions, even more so than Fe³⁺ and Fe²⁺ geomar.de.

Recent high-precision studies have investigated tin abundances and isotope compositions in arc rocks, such as those sampled along the Indonesian Sunda arc, a subduction zone characterized by a substantial volume of subducted sediment geomar.degeomar.deunimelb.edu.au. The δ¹²²/¹¹⁸Sn values in these samples range from 0.13‰ to 0.46‰ geomar.degeomar.de. Research indicates that Sn isotope compositions in Sunda arc rocks are influenced by magmatic differentiation, superimposed on additional influences from components derived from the subducting slab geomar.degeomar.de.

A notable observation is a step change in δ¹²²/¹¹⁸Sn at 4–5wt.% MgO, which suggests the removal of heavier Sn isotopes geomar.degeomar.de. This phenomenon is likely attributed to the higher compatibility of isotopically heavier Sn⁴⁺ in Fe-Ti oxides along the liquid line of descent during magmatic differentiation geomar.degeomar.de. Although this change due to differentiation is approximately 0.1‰, it is overshadowed by larger Sn isotope variations consistent with contributions from sediment melt and fluid addition from altered oceanic crust geomar.degeomar.de. Both sediment melt and fluid addition processes tend to introduce lighter Sn isotopes into the system geomar.degeomar.de.

Sediment melt contamination generally increases with depth and temperature geomar.degeomar.de. However, some exceptions at shallow sub-arc sources (depth ≤ 130 km) suggest additional melting of a mélange-style source geomar.degeomar.de. Findings from the Sunda arc indicate the coexistence of mélange contributions, deep fluid-induced melting, and partial sediment melts geomar.degeomar.de. Mélanges appear to contribute primarily at shallow depths (≤130 km), consistent with their diapiric nature, while deeper levels favor fluid-fluxed melting and, at higher temperatures and pressures, partial sediment melting geomar.degeomar.de. The Sn isotopic composition of the bulk upper continental crust has been estimated to be relatively homogeneous, with an average δ¹²²/¹¹⁸Sn value of 0.22 ± 0.14 ‰, and is largely unaffected by crustal differentiation over time geochemicalperspectivesletters.org.

Table 1: δ¹²²/¹¹⁸Sn Isotope Compositions in Sunda Arc Rocks

Sample Typeδ¹²²/¹¹⁸Sn Range (‰)Influencing Factors
Arc Rocks (Indonesian Sunda Arc)0.13 - 0.46 geomar.degeomar.deMagmatic differentiation, sediment melt contribution, fluid addition from altered oceanic crust geomar.degeomar.de

Modeling Nucleosynthesis Scenarios and Isotope Anomalies

Tin (Sn) is unique among elements for having the greatest number of stable isotopes, a characteristic likely linked to its atomic number 50 being a "magic number" of protons wikipedia.org. This isotopic diversity makes tin a fruitful element for identifying possible isotope anomalies and for testing the predictive reliability of statistical models in astrophysical scenarios ictp.it. Tin isotopes, ranging from A=112 to 124, include contributions from various nucleosynthetic processes, such as the r-process, s-process, and p-process ictp.it. Specifically, this compound (¹¹⁸Sn) is considered to be a mixture of both s-process and r-process contributions ictp.it.

The ten stable isotopes of tin provide an unparalleled opportunity to investigate and differentiate nucleosynthetic isotope anomalies from mass-dependent and mass-independent isotope fractionation cnr.it. In bulk meteorites and planetary bodies, nucleosynthetic isotope anomalies are typically subtle, often in the parts per million (ppm) range cnr.it. These anomalies reflect that the products of stellar nucleosynthesis were not fully homogenized when the Solar System formed originslab.net.

This compound plays a crucial role in distinguishing between nucleosynthetic isotope anomalies, mass-dependent fractionation (MDF), and mass-independent fractionation (MIF), which can arise from nuclear volume or magnetic isotope effects cnr.it. Mass-dependent and mass-independent isotope fractionation generally predict a small positive shift in δ¹¹⁸Sn cnr.it. In contrast, an s-process excess would require a negative δ¹¹⁸Sn shift cnr.it. Although the theoretical difference between these models is relatively small (around 15 µ¹¹⁸Sn), it is potentially resolvable with high-precision measurements cnr.it.

For instance, replicate measurements of δ¹¹⁸Sn in the Murchison meteorite yielded an average value consistent with the predicted MIF model, rather than an s-process nucleosynthetic anomaly cnr.it. This suggests that the isotopic signature observed in Murchison is better explained by mass-independent fractionation cnr.it. The use of minor tin isotopes can further help delineate between various models of p-process nucleosynthesis and pinpoint the astrophysical sites of their production ictp.it.

Table 2: Expected δ¹¹⁸Sn Shifts for Different Isotope Fractionation Mechanisms

MechanismExpected δ¹¹⁸Sn Shift
Mass-Dependent Fractionation (MDF)Small positive shift cnr.it
Mass-Independent Fractionation (MIF)Small positive shift cnr.it
s-process Nucleosynthetic ExcessNegative shift cnr.it

Production and Enrichment Methodologies for Tin 118

Isotopic Enrichment Technologies for Stable Tin Isotopes

The primary methods for enriching stable isotopes, including those of tin, involve processes that exploit the subtle mass differences between isotopes.

Electromagnetic Isotope Separation (EMIS) is a foundational technology for producing both stable and radioactive enriched isotopes in substantial quantities. This method leverages the principle that ions of different masses, when given equal energy, will follow different bending radii in a dipole magnetic field, allowing for their separation nih.gov.

The process begins by vaporizing the element and converting it into a positively charged ion beam. This ion beam is then directed through a magnetic field, which causes ions with different mass-to-charge ratios to follow distinct trajectories. The separated ion beams are subsequently focused into individual collection pockets, where the enriched isotopes are recovered and chemically processed to maximize purity fishersci.senih.gov.

EMIS technology is broadly applicable to most multi-isotope elements across the periodic table nih.govnih.govfishersci.no. It has demonstrated the capability to achieve isotopic purities ranging from a few times natural abundance to levels where unwanted isotopes are present in mere tenths of a part per billion. In some specialized cases, impurities of isotopes separated by one mass unit have been confined to less than 1 part-per-million, or even in the parts-per-billion range. Single-pass enrichment factors for various isotopes using EMIS can range significantly, from approximately 30 to as high as 80,000 nih.govfishersci.no. Notably, modern EMIS systems can separate all isotopes of an element simultaneously nih.gov.

Historically, major EMIS facilities in the United States, such as the Oak Ridge National Laboratory (ORNL) calutrons, and Russian facilities like the RFNC-VNIIEF, were instrumental in large-scale isotope production nih.govfishersci.no. Although the US calutrons ceased operations in 1979, significant efforts have been made to re-establish domestic capabilities. The US Department of Energy Isotope Program (DOE IP) has invested in modernized stable isotope enrichment technology, leading to the development of new EMIS devices. A modern high-resolution, high-throughput EMIS system at ORNL began production operations in 2017, capable of producing milligrams to tens of grams of enriched stable isotopes fishersci.sefishersci.no. Tin is specifically listed among the elements for which stable isotopes are produced by this method nih.gov. For Tin-118, isotopic enrichment levels of 96-97 atom percent have been reported nih.gov.

The Plasma Separation Process (PSP), also known as ion cyclotron resonance (ICR) separation, represents another technology for large-scale stable isotope production. PSP utilizes ion cyclotron mass discrimination to separate isotopes on a relatively large scale nih.govnih.govwikipedia.org. The core principle involves creating a plasma from the material, then selectively heating ions of the target isotope using an antenna tuned to their specific cyclotron frequency, leading to their preferential collection wikipedia.org.

PSP is characterized by its capacity for large throughput rates, yielding products of medium purity at a comparatively lower cost nih.gov. This technology is versatile and can process nearly any metallic element. The resulting isotope enrichment factor from PSP depends on the natural abundance and the mass separation achieved, with the potential for high enrichment in certain cases nih.gov.

A PSP facility for large-scale stable isotope production was under development at ORNL nih.gov. Currently, Theragenics Corporation in Oak Ridge, TN, operates a PSP system for stable isotope enrichment, which originated from the US Department of Energy's Advanced Isotope Separation program. Since its operational launch in 2002, this facility has been used to separate isotopes of various elements, including dysprosium, erbium, gadolinium, molybdenum, and nickel nih.gov. While tin is a metallic element and falls within the general capabilities of PSP, specific details on this compound separation by PSP were not explicitly detailed in the provided information.

Challenges and Strategies in Isotopic Enrichment

Isotopic enrichment, particularly for stable isotopes like this compound, faces several challenges, alongside ongoing strategies to overcome them.

Challenges:

Cost and Scale: Historically, EMIS operations, particularly with older calutron technologies, could be costly and yield relatively small quantities wikipedia.org. While newer EMIS systems aim for kilogram quantities, the operational expense remains a consideration fishersci.se.

Purity vs. Throughput: Some methods, like PSP, offer high throughput but may yield products of "medium purity," necessitating further refinement for applications requiring ultra-high purity nih.gov.

Flexibility in Production: Changing production from one isotope to another can be a time-consuming process for certain high-volume technologies, such as gas centrifuges, which can take years to reconfigure, contrasting with EMIS which can switch in weeks nih.gov.

Domestic Supply Dependence: The United States has experienced challenges with insufficient domestic capacity and a dwindling supply of critical stable isotopes, leading to reliance on foreign suppliers, primarily Russia and China fishersci.senih.govnih.gov.

Target Material Management: For production routes that utilize expensive enriched target materials, the cost necessitates efficient recycling strategies ereztech.com.

Thermal Management: In accelerator-based production, the low melting temperature of tin (232 °C) can limit the maximum beam current that can be applied to targets. This poses a challenge for increasing production yields ereztech.com.

Analytical Precision: Achieving precise isotope ratio analysis is analytically demanding due to potential isobaric or poly-atomic/molecular interferences, requiring rigorous sample purification americanelements.com. Furthermore, determining stable isotopic compositions at low concentrations presents challenges in achieving high detection limits and linear range measurements nih.gov.

Strategies:

Modernization and New Facilities: Significant investments are being made to modernize stable isotope enrichment capabilities in the U.S. This includes the development of new EMIS and gas centrifuge (GC) technologies and the establishment of facilities like the Stable Isotope Production Facility (SIPF) and the Stable Isotope Production and Research Center (SIPRC) at ORNL. These initiatives aim to restore domestic production capacity, meet growing demands, and reduce foreign dependence fishersci.senih.govnih.gov.

Integrated Technologies: An integrated approach combining both electromagnetic separation and gas centrifuge technology is being pursued to enable the domestic attainment of a wide range of enriched stable isotopes fishersci.se.

Throughput Enhancement: Upgrades to EMIS systems are underway to increase throughput to kilogram quantities for various isotopes fishersci.se.

Operational Flexibility: EMIS offers a key advantage in its ability to switch isotope production in a matter of weeks, providing flexibility for diverse isotope demands nih.gov.

Target Material Recycling: Procedures have been developed to recover and recycle expensive enriched target materials, such as tin, to mitigate costs over multiple production runs ereztech.com.

Advanced Target Design: For accelerator irradiations, strategies like using slant target geometries and direct water cooling have been implemented to improve heat dissipation and withstand higher beam currents, particularly for materials with low melting points like tin ereztech.com.

Chemical Fractionation for Enrichment: Research into chemical exchange reactions, such as liquid-liquid extraction with crown ethers, has demonstrated the ability to fractionate tin isotopes, suggesting potential for chemical enrichment or pre-concentration methods wikipedia.org.

High-Precision Analytical Methods: The use of advanced analytical techniques like double-spike Multi-Collector Inductively Coupled Plasma Mass Spectrometry (MC-ICP-MS) is crucial for high-precision analysis of tin stable isotopic compositions, effectively correcting for mass-dependent fractionation and instrumental biases americanelements.comamericanelements.com.

Production Routes for Specific Tin Isotopes from this compound Targets

This compound targets are primarily utilized in nuclear physics research to investigate nuclear reaction mechanisms and the formation of various nuclear fragments and residual nuclei. While the provided information does not detail direct production routes for other specific tin isotopesfrom this compound targets as a primary product, it highlights its role in fundamental nuclear studies.

Studies of Nuclear Reactions: Enriched this compound targets have been used in experiments involving interactions with particles such as protons and deuterons americanelements.comamericanelements.comnih.govnih.gov.

Proton Reactions: Researchers have analyzed the isotopic yields of products from reactions induced by protons at various energies (e.g., 0.66, 1, and 8.1 GeV) on separated tin isotopes, including this compound. These studies aim to understand the dependence of reaction product yields on the neutron content of the targets and the mechanisms of light and medium mass fragment production americanelements.comnih.gov.

Deuteron Reactions: The isoscaling behavior of fragment production cross sections has been investigated in reactions involving deuterons on enriched tin isotopes, including this compound, to gain insights into the reaction mechanism and the origin of residual nuclei nih.gov.

Nuclear Structure Studies: this compound targets have also been employed in nuclear structure studies using (d, p) and (d, t) reactions, and in proton inelastic scattering experiments (p, p') to analyze differential cross-section data americanelements.comnih.gov.

These investigations contribute to a deeper understanding of nuclear processes and the properties of nuclear matter.

Future Research Directions and Emerging Paradigms for Tin 118 Studies

Advancements in Theoretical Nuclear Models for Tin-118

Significant progress in theoretical nuclear models, particularly ab initio nuclear many-body theory and shell model approaches, is expanding the capability to compute ground and excited-state properties of nuclei up to the tin region frontiersin.orgmdpi.com. For this compound, future research will focus on refining these models to provide more precise predictions and deeper insights into its nuclear structure.

Chiral Effective Field Theory and Many-Body Perturbation Theory: The widespread adoption of Renormalization Group (RG) techniques, such as the Similarity Renormalization Group (SRG), and Effective Field Theory (EFT) has laid the foundation for advancements in ab initio nuclear many-body theory frontiersin.org. Consistent two-nucleon (NN) and three-nucleon (3N) interactions derived from chiral EFT are becoming standard inputs for various approaches, including Many-Body Perturbation Theory (MBPT), enabling rapid benchmarking and extending the reach of exact diagonalization methods frontiersin.org. Future work will involve applying these refined theoretical frameworks to this compound to better understand its complex nuclear interactions and predict its properties with higher accuracy.

Covariant Density Functional Theory (CDFT): Advancements in CDFT, particularly the deformed relativistic Hartree-Bogoliubov theory in continuum (DRHBc), are crucial for accurate nuclear mass predictions by simultaneously incorporating deformation and continuum effects researchgate.net. Future research will involve systematic DRHBc calculations for odd-Z nuclei, and potentially for superheavy nuclei, which could be extended to further refine predictions for this compound and its neighboring isotopes, especially concerning its stability and excited states researchgate.net.

Shell Model Calculations: The nuclear shell model remains a cornerstone for understanding nuclear structure, especially for nuclei near magic numbers like Z=50 (tin) anl.govmdpi.com. Future research will involve incorporating three-body residual interactions and particle-vibration coupling into shell model calculations for the tin isotopic chain, which has shown significant improvement in reproducing experimental values of excited states researchgate.netmdpi.com. This will enhance the understanding of shell evolution and configuration mixing in this compound.

Machine Learning in Nuclear Physics: The integration of machine learning methods is an emerging paradigm in nuclear physics, offering new avenues for analyzing large datasets and exploring nuclear theories more efficiently researchgate.netnuclearsciencefuture.orgwhiterose.ac.uk. Future research could leverage machine learning to identify subtle patterns and trends in this compound nuclear data, leading to the refinement of existing models and the development of new theoretical approaches.

Development of Novel Experimental Techniques for this compound Nuclear Structure Characterization

The characterization of this compound's nuclear structure benefits from continuous innovation in experimental techniques, particularly those enabling high-precision measurements of excited states and isotopic properties.

High-Precision Gamma-Ray Spectroscopy: Techniques such as γ-γ coincidence, utilizing sophisticated setups like the FIssion Product Prompt gamma-ray Spectrometer (FIPPS) with high-purity germanium (HPGe) clover detectors, have proven effective in discovering new excited states in this compound uoguelph.ca. Future experiments will continue to employ and refine these methods to further enhance the level scheme of this compound and deepen the understanding of its energy storage and release mechanisms uoguelph.cainnovationnewsnetwork.com.

Laser Spectroscopy and Ionization Schemes: Laser spectroscopy, including collinear resonance ionization spectroscopy (CRIS) and perpendicularly illuminated laser ion source and trap (PI-LIST) methods, are being developed for high-precision and sensitive studies of exotic isotopes aps.org. While these methods are often applied to more exotic isotopes, their refinement can benefit studies of stable isotopes like this compound by providing more accurate measurements of isotope shifts and hyperfine-structure constants, which are crucial for evaluating nuclear observables aps.org.

Beta Decay and Coulomb Excitation Studies: Experimental studies involving beta decay of radioactive indium beams and Coulomb excitation are crucial for investigating excited states and shape coexistence in tin isotopes, including this compound anl.govinnovationnewsnetwork.com. Future research will continue to analyze data from such experiments to understand the degree of collectivity in intruder states and to establish shell evolution in the tin region.

Molecular Laser Spectroscopy: Emerging techniques like molecular King-plot analysis applied to diatomic molecules containing tin, such as SnH, offer new opportunities for nuclear structure studies aps.org. While current resolution might not allow for direct extraction of nuclear charge radii for this compound, future advancements in this technique could provide unique insights into its nuclear volume and electronic wave function aps.org.

Expansion of this compound Isotope Tracing to New Geological and Environmental Systems

This compound, as one of the ten stable isotopes of tin, is a powerful tracer in geochemistry due to its susceptibility to fractionation during various processes researchgate.netacs.orgresearchgate.net. Future research will expand its application to new and complex geological and environmental systems.

Magmatic-Hydrothermal Processes and Ore Deposits: Tin isotopic fractionation, including that of Sn-118, has shown initial success in revealing magmatic-hydrothermal processes, particularly in cassiterite tandfonline.comresearchgate.net. Future directions include focusing on the composition variations of tin isotopes during magmatic-hydrothermal evolution to explore fractionation mechanisms and establish evolution models for tin in complex metallogenic systems tandfonline.com. This can provide fresh approaches for understanding the genesis of tin mineralization and aid in mineral exploration tandfonline.comgeoscienceworld.org.

Subduction Zones and Material Cycling: Tin isotope systematics are emerging as a valuable tool to trace slab components in arc lavas and understand complex vapor-liquid and melt-solid fractionation processes in subduction zones geomar.de. Future research will continue to investigate how magmatic differentiation and contributions from subducting slabs influence tin isotope compositions, with a focus on understanding the mechanisms of tin fractionation during these deep Earth processes geomar.de.

Environmental Geochemistry and Contaminant Tracing: "Non-traditional" metal stable isotopes, including tin, are increasingly used to detect human-induced biogeochemical changes and trace the sources and dispersion mechanisms of anthropogenic metals in marine and other environmental systems acs.orgifremer.frtandfonline.com. Future studies will aim to apply this compound tracing to understand bioaccumulation mechanisms, trophic transfers, and intracellular interactions of tin in contaminated environments, contributing to chemical risk assessment and biomonitoring ifremer.fr. This will involve identifying and quantifying isotope fractionation extent during separate processes within the "isotope fractionation black box" of environmental compartments tandfonline.com.

Archaeological Provenance Studies: Tin isotope compositions, including Sn-118, combined with lead isotopes and trace elements, have shown promise in narrowing down the potential sources of ancient tin plos.orgresearchgate.net. Future research will continue to refine these multi-proxy approaches to establish more definitive provenances for archaeological tin artifacts, thereby shedding light on ancient trade routes and material circulation plos.orgresearchgate.net.

Integration of Multi-Isotope Systematics with this compound for Comprehensive Geochemical Insights

The future of geochemical research involving this compound lies in its integration with other isotope systems to provide more comprehensive insights into complex natural processes.

W-Sn Double Isotope Systematics: There is an urgent need to introduce tungsten (W) – tin (Sn) double isotope systematics into the study of ore deposits tandfonline.com. Future research will focus on applying this combined approach to trace the source of ore-forming materials and model the evolution of W and Sn isotopes in W-Sn metallogenic systems, given their complex geochemical behavior and sensitivity to temperature and redox environments tandfonline.comresearchgate.net.

Coupling with Radiogenic Isotopes and Trace Elements: Combining stable tin isotope data with radiogenic isotopes (e.g., Pb, Sr) and trace element compositions offers a powerful multi-proxy approach for provenance studies and understanding geochemical evolution plos.orgresearchgate.net. Future research will increasingly utilize such integrated approaches to overcome limitations of single isotope systems and provide more robust interpretations of geological and environmental processes.

Modeling Isotope Fractionation: Detailed theoretical and experimental studies on the mechanisms responsible for tin isotope fractionation are crucial for interpreting observed variations in natural samples tandfonline.comacs.orgresearchgate.net. Future work will focus on developing more sophisticated models that account for factors such as redox reactions, complexation, sorption, precipitation, dissolution, evaporation, and diffusion, which are known to induce metal stable isotope fractionation acs.orgtandfonline.com. This will enhance the predictive power of this compound as a geochemical tracer.

Isoscapes and Spatial-Temporal Modeling: The development of "isoscapes" for metal stable isotopes, similar to those used for non-metal and radiogenic systems, is a promising future direction ifremer.fr. This involves modeling isotope variations across large spatial and temporal scales, which could significantly enhance the application of this compound in understanding the dynamics of trace metal contaminants and their interactions within marine and other environmental systems ifremer.fr.

Q & A

Q. What nuclear properties determine Tin-118’s stability, and how are these experimentally validated?

this compound's stability is influenced by its neutron-to-proton ratio (N/Z ≈ 1.44) and even-even nucleon configuration, which reduces nuclear instability. Experimental validation involves mass spectrometry for isotopic abundance measurements and gamma-ray spectroscopy to confirm its non-radioactive nature. Comparative analysis with neighboring isotopes (e.g., Sn-116, Sn-120) further contextualizes stability trends .

Q. What synthesis and purification methods are standard for this compound in laboratory settings?

this compound is typically isolated via electromagnetic separation from enriched tin samples or neutron irradiation of Sb-117. Purification involves chemical reduction (e.g., using HCl and zinc) followed by vacuum distillation. Quantities are verified via inductively coupled plasma mass spectrometry (ICP-MS), with protocols emphasizing contamination control during isotopic separation .

Q. How does this compound’s neutron-to-proton ratio compare to other stable tin isotopes, and why is this ratio significant?

this compound has 68 neutrons and 50 protons (N/Z = 1.36), slightly lower than Sn-120 (N/Z = 1.40). The ratio’s proximity to the "valley of stability" explains its resistance to beta decay. Researchers use semi-empirical mass formulas (e.g., Weizsäcker equation) to model this behavior, incorporating binding energy corrections for even-N, even-Z nuclei .

Advanced Research Questions

Q. How should experimental designs address discrepancies in this compound’s reported decay properties or binding energy values?

Conflicting data (e.g., minor beta-decay branches in older studies) require systematic re-evaluation using high-precision detectors (e.g., germanium-lithium arrays) and standardized calibration protocols. Researchers must document neutron flux variations in production methods and apply Bayesian statistical models to reconcile outliers .

Q. What statistical frameworks are optimal for analyzing inconsistencies in this compound’s nuclear data across studies?

Robust meta-analysis techniques, such as weighted least-squares regression, account for measurement uncertainties. Sensitivity analyses should isolate instrument-specific biases (e.g., detector efficiency differences). Open-source nuclear databases (e.g., IAEA’s LiveChart) provide cross-referencing tools to validate datasets .

Q. How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) guide hypothesis formulation for this compound’s isotopic applications?

  • Feasible: Prioritize neutron-rich environments (e.g., nuclear reactors) for synthesis scalability.
  • Novel: Investigate this compound’s role in double-beta decay experiments as a potential neutrino-mass probe.
  • Ethical: Adhere to radiation safety protocols during handling. Frameworks like PICO (Population, Intervention, Comparison, Outcome) further refine questions, e.g., "How does Sn-118’s neutron capture cross-section compare to Sn-124 in reactor shielding materials?" .

Q. What methodologies ensure reproducibility in this compound experiments, particularly in isotopic separation?

Detailed protocols must include:

  • Stepwise documentation of electromagnetic separation parameters (voltage, magnetic field strength).
  • Purity validation via alpha-particle X-ray spectroscopy (APXS).
  • Independent replication by collaborating labs, as emphasized in the Beilstein Journal’s experimental reproducibility guidelines .

Methodological Notes

  • Data Presentation : Follow journal standards (e.g., tables with uncertainty margins, figure legends explaining error bars) to enhance clarity. Raw datasets should be archived in repositories like Zenodo for transparency .
  • Literature Reviews : Use tools like Scopus or Web of Science to identify gaps, filtering for "tin isotopes" and "nuclear stability" with date ranges (post-2010) to prioritize recent findings .
  • Ethical Compliance : For neutron irradiation studies, ensure institutional approvals for radioactive material handling and waste disposal .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.